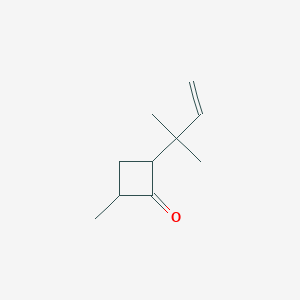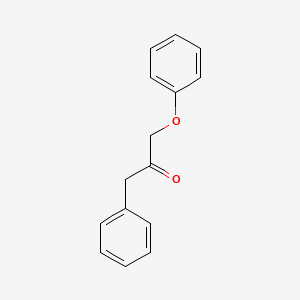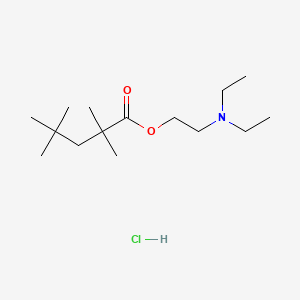
4-Bromo-2,5-dichlorophenyl 1-chloro-3-methylbutan-2-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5-dichlorophenyl 1-chloro-3-methylbutan-2-yl phosphate is an organophosphate compound known for its use as an insecticide. It is characterized by its low aqueous solubility and volatility. This compound is not generally persistent in soil systems but has the potential to leach into groundwater. It is highly toxic to honeybees and aquatic invertebrates but slightly less toxic to most other species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichlorophenyl 1-chloro-3-methylbutan-2-yl phosphate typically involves the reaction of 4-bromo-2,5-dichlorophenol with 1-chloro-3-methylbutan-2-ol in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. Safety measures are crucial due to the toxic nature of the reagents and the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,5-dichlorophenyl 1-chloro-3-methylbutan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: :
Propiedades
Número CAS |
33977-22-9 |
|---|---|
Fórmula molecular |
C11H12BrCl3O4P- |
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
(4-bromo-2,5-dichlorophenyl) (1-chloro-3-methylbutan-2-yl) phosphate |
InChI |
InChI=1S/C11H13BrCl3O4P/c1-6(2)11(5-13)19-20(16,17)18-10-4-8(14)7(12)3-9(10)15/h3-4,6,11H,5H2,1-2H3,(H,16,17)/p-1 |
Clave InChI |
OAAVCUPQPIIASZ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C(CCl)OP(=O)([O-])OC1=CC(=C(C=C1Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


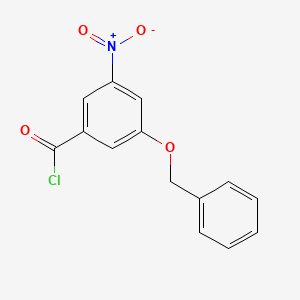
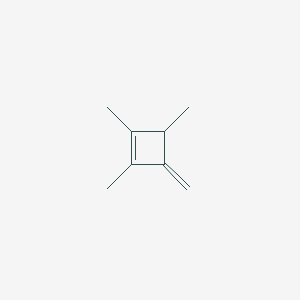
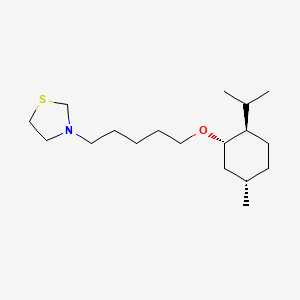
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
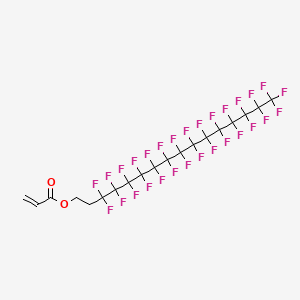

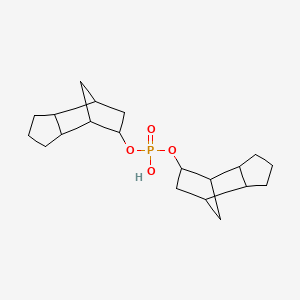
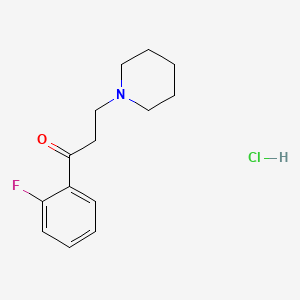
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
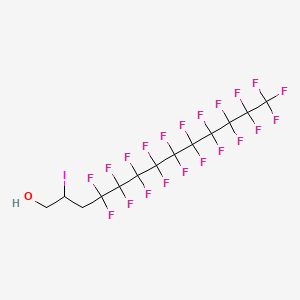
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
